N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-benzyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O2/c16-12-11(7-4-8-14-12)13(17)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) |
InChI Key |
UATLXZQLJGDNMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Step 1: Nucleophilic Addition of Benzylamine
The initial step involves the reaction of 4-(isocyanatomethyl)furan-3-carbonyl azide 1 with benzylamine 2 in anhydrous benzene under nitrogen. This nucleophilic addition forms 4-((3-benzylureido)methyl)furan-3-carbonyl azide 3 within 5 minutes at room temperature, as monitored by thin-layer chromatography (TLC). The crude product is purified via column chromatography (1:1 ethyl acetate/hexane), yielding 94% of 3 as white crystals (melting point: 95.3–97.1°C).
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Benzene (anhydrous) |
| Temperature | 25°C |
| Reaction Time | 5 minutes |
| Purification | Column chromatography |
| Yield | 94% |
Step 2: Curtius Rearrangement
The azide group in 3 undergoes Curtius rearrangement under reflux in tetrahydrofuran (THF) for 16 hours, generating the reactive isocyanate intermediate 4 . This step avoids intermediate isolation to prevent decomposition, proceeding directly to cyclization.
Step 3: Intramolecular Cyclization
Intermediate 4 cyclizes spontaneously in THF to form DHFP. Post-reaction, the solvent is evaporated, and the crude product is purified via column chromatography (2:3 ethyl acetate/hexane), yielding 73.3% of DHFP as a white crystalline solid (melting point: 218.6–220.1°C).
Cyclization Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | Reflux |
| Reaction Time | 16 hours |
| Purification | Column chromatography |
| Yield | 73.3% |
Optimization of Reaction Parameters
Solvent Selection
The use of anhydrous benzene in Step 1 ensures minimal side reactions, while THF in Steps 2–3 facilitates high-temperature stability. Polar aprotic solvents like dimethylformamide (DMF) were avoided due to potential azide decomposition.
Temperature and Time Dependence
- Step 1: Room temperature prevents premature rearrangement.
- Steps 2–3: Reflux conditions (66°C for THF) accelerate rearrangement and cyclization.
Catalytic and Stoichiometric Considerations
Stoichiometric excess of benzylamine (1.1 equivalents) ensures complete conversion in Step 1. No catalysts are required, simplifying purification.
Characterization and Analytical Validation
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: A singlet at δ 10.2 ppm confirms the NH group. Aromatic protons resonate between δ 7.2–7.4 ppm.
- ¹³C NMR: Carbonyl carbons appear at δ 165–170 ppm.
Fourier-Transform Infrared (FTIR):
Mass Spectrometry:
Computational Validation
Density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,p) level corroborate the molecular geometry:
Scalability and Industrial Considerations
Pilot-Scale Adaptation
- Continuous Flow Systems: Potential to reduce reaction times and improve yield consistency.
- Solvent Recovery: THF and ethyl acetate can be reclaimed via distillation.
Cost Efficiency
| Component | Cost per Kilogram (USD) |
|---|---|
| Benzylamine | 120 |
| 4-(Isocyanatomethyl)furan-3-carbonyl azide | 950 |
| THF | 50 |
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-2-hydroxynicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of benzyl-2-oxo-nicotinamide.
Reduction: Formation of n-benzyl-2-aminonicotinamide.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of n-Benzyl-2-hydroxynicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling cascades that regulate cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the N1 Position
The N1 substituent significantly influences biological activity and physicochemical properties:
Key Insight : Fluorinated benzyl groups (e.g., 4-fluorobenzyl) enhance receptor binding via hydrophobic and electronic interactions, while bulky aliphatic groups (e.g., cycloheptyl) alter ligand-receptor docking modes .
Modifications at the Pyridone Core
Variations at C4 and C6 positions impact steric and electronic profiles:
- C4/C6 Methylation: Compounds like 7c (4,6-dimethyl) exhibit higher thermal stability (m.p. 198–200°C) and improved synthetic yields (81%) compared to non-methylated analogues .
- Halogenation : Bromination at C5 (e.g., B8 ) introduces steric bulk, reducing CB2 affinity but enabling selectivity for other targets .
- Carboxylic Acid Derivatives : 1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6 ) serves as a precursor for carboxamide synthesis, with lower melting points (128–130°C) due to hydrogen bonding .
Cannabinoid Receptor (CB2) Modulation
- This compound : Acts as a moderate CB2 agonist, with docking studies suggesting hydrogen bonding between the carboxamide oxygen and residues K3.28/S7.39 .
- N-(4-Fluorobenzyl) analogues (e.g., 37) : Exhibit stronger CB2 agonism (EC50 values ~10 nM) due to fluorine’s electron-withdrawing effects enhancing receptor interactions .
- N-Cycloheptyl derivatives (e.g., 8b) : Function as inverse agonists, occupying hydrophobic pockets in CB2’s transmembrane domain .
Kinase Inhibition
- BMS-777607 : A fluorophenyl-substituted analogue inhibits c-Met kinase (IC50 < 10 nM), demonstrating how pyridone carboxamides can be repurposed for kinase targets .
Biological Activity
N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a dihydropyridine core with a benzyl substituent, contributing to its unique chemical reactivity and biological properties. The compound has a molecular formula of CHNO with a molecular weight of approximately 245.27 g/mol.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. The compound's mechanism typically involves binding to the active site or allosteric sites of target enzymes, thereby preventing substrate interaction and catalysis .
2. Neuroprotective Effects
The compound has shown promise in modulating neurotransmission through interaction with AMPA and kainate receptors, which are critical for neuroprotection. Studies suggest that it may help mitigate neurodegenerative conditions by enhancing synaptic transmission and reducing excitotoxicity .
3. Anticancer Properties
This compound has demonstrated anticancer activity in various studies. For instance, it was evaluated against human cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer), showing significant cytotoxic effects . The mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation.
Case Studies
- Neuroprotective Study : A study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage by modulating receptor activity .
- Anticancer Evaluation : In vitro studies revealed that this compound effectively inhibited the growth of various cancer cell lines, with IC50 values indicating potent activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-substituted 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives?
- Methodological Answer : The synthesis typically involves coupling 1,2-dihydropyridine-3-carboxylic acid with amines under activating agents. For example, in anhydrous DMF, TBTU (tetrabutylammonium tetrafluoroborate) and DIPEA (N,N-diisopropylethylamine) are used to activate the carboxylic acid, followed by addition of the amine (e.g., cycloheptylamine) at 0°C under nitrogen. The crude product is purified via flash column chromatography using ethyl acetate/petroleum ether gradients . Modifications at the pyridine ring (e.g., bromination) may require additional steps, such as copper-catalyzed cross-coupling with Grignard reagents .
Q. How are solubility and crystallinity optimized for N-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives?
- Methodological Answer : Solubility is influenced by substituents on the benzyl group and pyridine ring. Derivatives with electron-withdrawing groups (e.g., fluorine) exhibit moderate solubility in DMSO or DMF but poor aqueous solubility. Crystallinity is achieved by slow evaporation from polar aprotic solvents. Sharp melting points and NMR data (e.g., ¹H NMR in CDCl₃) confirm purity .
Q. What analytical techniques are critical for characterizing these compounds?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and hydrogen bonding (e.g., NH peaks at δ 9.73 ppm for amide protons) .
- Elemental Analysis : Validates stoichiometry and purity.
- X-ray Crystallography : Resolves 3D structures, as seen in Acta Crystallographica reports for related derivatives .
Advanced Research Questions
Q. How do C5 and C6 substituents on the pyridine ring influence CB2 receptor binding and functional activity?
- Methodological Answer : Substituents at C5 (e.g., aryl groups) and C6 (e.g., methyl groups) modulate receptor affinity and selectivity. For instance, 6-methyl derivatives enhance CB2 selectivity over CB1 by occupying hydrophobic pockets in the receptor’s orthosteric site. Agonist vs. inverse agonist behavior is determined by interactions with residues like K3.28 and S7.39, as shown via molecular docking . SAR studies require systematic substitution followed by radioligand binding assays (e.g., using [³H]CP-55,940) .
Q. What strategies are used to evaluate the therapeutic potential of these compounds in MET exon 14 skipping-driven cancers?
- Methodological Answer : Preclinical evaluation involves:
- In vitro kinase assays : Measure IC₅₀ values against MET kinase using ATP-competitive assays .
- Cell-based models : Assess antiproliferative effects in NSCLC (non-small cell lung cancer) cell lines harboring MET exon 14 mutations .
- In vivo xenografts : Tumor regression studies in mice, with pharmacokinetic profiling (e.g., oral bioavailability and half-life) .
Q. How can molecular docking elucidate the binding modes of these carboxamides to cannabinoid receptors?
- Methodological Answer : Docking simulations (e.g., Glide in Maestro) use homology models of CB1/CB2 receptors. Key steps include:
- Grid generation : Define binding pockets using residues critical for ligand interaction (e.g., K3.28 for hydrogen bonding).
- Pose validation : Compare with co-crystallized ligands (e.g., SR144528) to ensure accuracy.
- Free energy calculations : Predict binding affinities (ΔG) using MM-GBSA. This approach revealed that 2-oxo groups interact with S7.39, while benzyl groups engage TM6 residues .
Q. What are the challenges in designing selective cytochrome P450 inhibitors using this scaffold?
- Methodological Answer : Selectivity requires minimizing off-target interactions. Strategies include:
- Substrate competition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to measure inhibition.
- Metabolic stability tests : Incubate compounds with liver microsomes to identify susceptible sites (e.g., methyl groups prone to oxidation).
- Structural modifications : Introduce bulky substituents (e.g., cycloheptyl) to block access to CYP active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
